(S)-2-Amino-N-(2-chloro-thiazol-5-ylmethyl)-N-isopropyl-propionamide (S)-2-Amino-N-(2-chloro-thiazol-5-ylmethyl)-N-isopropyl-propionamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13478016
InChI: InChI=1S/C10H16ClN3OS/c1-6(2)14(9(15)7(3)12)5-8-4-13-10(11)16-8/h4,6-7H,5,12H2,1-3H3/t7-/m0/s1
SMILES: CC(C)N(CC1=CN=C(S1)Cl)C(=O)C(C)N
Molecular Formula: C10H16ClN3OS
Molecular Weight: 261.77 g/mol

(S)-2-Amino-N-(2-chloro-thiazol-5-ylmethyl)-N-isopropyl-propionamide

CAS No.:

Cat. No.: VC13478016

Molecular Formula: C10H16ClN3OS

Molecular Weight: 261.77 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-Amino-N-(2-chloro-thiazol-5-ylmethyl)-N-isopropyl-propionamide -

Specification

Molecular Formula C10H16ClN3OS
Molecular Weight 261.77 g/mol
IUPAC Name (2S)-2-amino-N-[(2-chloro-1,3-thiazol-5-yl)methyl]-N-propan-2-ylpropanamide
Standard InChI InChI=1S/C10H16ClN3OS/c1-6(2)14(9(15)7(3)12)5-8-4-13-10(11)16-8/h4,6-7H,5,12H2,1-3H3/t7-/m0/s1
Standard InChI Key AWBIDZCWPCFOPU-ZETCQYMHSA-N
Isomeric SMILES C[C@@H](C(=O)N(CC1=CN=C(S1)Cl)C(C)C)N
SMILES CC(C)N(CC1=CN=C(S1)Cl)C(=O)C(C)N
Canonical SMILES CC(C)N(CC1=CN=C(S1)Cl)C(=O)C(C)N

Introduction

(S)-2-Amino-N-(2-chloro-thiazol-5-ylmethyl)-N-isopropyl-propionamide is a synthetic organic compound that has garnered attention in the field of chemical research due to its unique structure and potential applications. This compound belongs to the class of thiazole derivatives, which are known for their diverse biological activities and chemical properties.

Synthesis and Preparation

The synthesis of (S)-2-Amino-N-(2-chloro-thiazol-5-ylmethyl)-N-isopropyl-propionamide typically involves the reaction of 2-chloro-thiazol-5-ylmethylamine with isopropylamine and propionyl chloride or an equivalent propionylating agent. The specific conditions and reagents may vary depending on the desired yield and purity.

ReagentRole in Synthesis
2-Chloro-thiazol-5-ylmethylamineStarting material
IsopropylamineSecondary amine component
Propionyl chlorideAcylating agent

Research Findings and Applications

Research on thiazole derivatives has shown promising results in various therapeutic areas. For example, some thiazoles have been investigated for their antimitotic and anticancer activities, as seen with compounds like 2-((5-(3-(2-Fluorophenyl)acryloyl)-4-methylthiazol-2-yl)amino)isoindoline-1,3-dione, which exhibited significant antimitotic activity against human tumor cells .

CompoundBiological ActivityReference
2-((5-(3-(2-Fluorophenyl)acryloyl)-4-methylthiazol-2-yl)amino)isoindoline-1,3-dioneAntimitotic activity
N-(3-Cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-[[5-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamideAnti-inflammatory potency

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